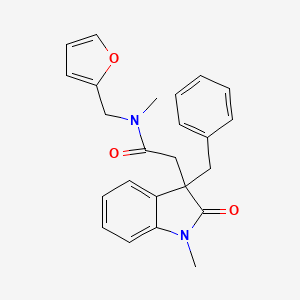![molecular formula C17H19N3O3 B5450421 ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B5450421.png)
ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridyl group and a benzoate ester. Its chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of the pyridylamine derivative. This is followed by the formation of the benzoate ester through esterification reactions. Common reagents used in these reactions include ethyl alcohol, benzoic acid, and various catalysts to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
化学反応の分析
Types of Reactions
ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
作用機序
The mechanism by which ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Ethyl-4,6-dimethylpyridine: Shares the pyridyl group but lacks the benzoate ester.
4,6-Dimethyl-2-mercaptopyrimidine: Contains similar pyrimidine structure but with different functional groups.
Uniqueness
ETHYL 4-({[(4,6-DIMETHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to its combination of a pyridyl group and a benzoate ester, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in various fields of research.
特性
IUPAC Name |
ethyl 4-[(4,6-dimethylpyridin-2-yl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-4-23-16(21)13-5-7-14(8-6-13)19-17(22)20-15-10-11(2)9-12(3)18-15/h5-10H,4H2,1-3H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHABWDVUKPRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3aR,7aS)-5-methyl-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-4-(2-methylimidazol-1-yl)butan-1-one](/img/structure/B5450343.png)
![2-chloro-6-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5450345.png)
![(5E)-5-[[5-bromo-2-[(3-methylphenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5450352.png)

![2-(4-methoxybenzyl)-6-(2,4,5-trimethylbenzoyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5450376.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5450382.png)
![4-(3-fluorobenzyl)-3-[2-(3-hydroxy-1-azetidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5450394.png)
![(6E)-5-imino-2-(1-phenylpropyl)-6-(thiophen-2-ylmethylidene)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5450402.png)
![N-cyclopropyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5450419.png)
![1-({6-[(1E)-2-PHENYLETHENYL]-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}METHYL)-1H-1,2,3-BENZOTRIAZOLE](/img/structure/B5450423.png)
![pyridin-2-yl{1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidin-3-yl}methanone](/img/structure/B5450432.png)
![4-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5450436.png)

![N-(2-ethyl-4-pyrazolo[1,5-a]pyridin-7-ylphenyl)acetamide](/img/structure/B5450450.png)
